molecular formula C21H20ClN7O2S B3414254 1-(4-chlorobenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 946315-22-6

1-(4-chlorobenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Cat. No.: B3414254
CAS No.: 946315-22-6
M. Wt: 469.9 g/mol
InChI Key: NENQSOUGFHCFBR-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a heterocyclic compound featuring a piperazine core substituted with two distinct pharmacophores: a 4-chlorobenzenesulfonyl group and a triazolo[4,5-d]pyrimidine moiety linked to a 4-methylphenyl substituent. The triazolo[4,5-d]pyrimidine scaffold is notable for its structural resemblance to purine bases, enabling interactions with biological targets such as kinases, receptors, or enzymes . The sulfonyl group enhances solubility and modulates electronic properties, while the 4-methylphenyl group contributes to lipophilicity and target binding. This compound is hypothesized to exhibit activity in therapeutic areas such as antiplatelet, antimicrobial, or kinase inhibition, based on structural analogs .

Properties

IUPAC Name

7-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN7O2S/c1-15-2-6-17(7-3-15)29-21-19(25-26-29)20(23-14-24-21)27-10-12-28(13-11-27)32(30,31)18-8-4-16(22)5-9-18/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENQSOUGFHCFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-(4-chlorobenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine typically involves multi-step organic synthesis:

  • Formation of the triazolopyrimidine core

    • Synthesize the triazolopyrimidine through a cyclization reaction involving a substituted hydrazine and a pyrimidine derivative under reflux conditions.

    • Typical solvents: ethanol or methanol.

    • Reaction time: 12–24 hours.

  • Attachment of the piperazine ring

    • Condense the triazolopyrimidine with piperazine under an inert atmosphere.

    • Use a suitable base, such as sodium hydride or potassium carbonate, to facilitate the reaction.

  • Incorporation of the sulfonyl group

    • Introduce the sulfonyl group by reacting the intermediate product with 4-chlorobenzenesulfonyl chloride.

    • Reaction performed in the presence of a base like triethylamine.

    • Solvent: dichloromethane or chloroform.

    • Temperature: room temperature to 40°C.

Industrial Production Methods

For industrial-scale production, the process may be optimized for better yields, cost-efficiency, and environmental safety:

  • Utilize continuous flow chemistry to streamline the multi-step synthesis.

  • Explore greener solvents and catalysis methods to reduce waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • Can be oxidized using agents like hydrogen peroxide or potassium permanganate under acidic conditions.

    • Major products: Sulfone derivatives.

  • Reduction

    • Reduction can be achieved using hydrogen gas with a palladium or platinum catalyst.

    • Major products: Amine derivatives.

  • Substitution

    • Undergoes nucleophilic substitutions, particularly at the sulfonyl chloride group.

    • Common reagents: thiols, amines, or alcohols.

    • Major products: Sulfonamide, sulfonate, and sulfone derivatives.

Scientific Research Applications

Chemistry

  • Catalysis

    • Acts as a ligand in metal-catalyzed reactions, enhancing reaction rates and selectivity.

Biology

  • Enzyme Inhibition

    • Investigated as a potential inhibitor for enzymes such as kinases and proteases.

    • Shows promise in modulating biological pathways involved in diseases.

Medicine

  • Pharmacological Research

    • Evaluated for its anti-cancer and anti-inflammatory properties.

    • Potential therapeutic use in treating various chronic conditions.

Industry

  • Material Science

    • Utilized in the development of advanced polymers and materials with unique mechanical properties.

Mechanism of Action

The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. This interaction can disrupt or enhance biological pathways, leading to potential therapeutic effects:

  • Molecular targets: : Protein kinases, cell surface receptors.

  • Pathways: : Signal transduction, apoptosis regulation.

Comparison with Similar Compounds

Table 1: Structural Features of Triazolo[4,5-d]Pyrimidine Derivatives

Compound Name R1 (Triazole Substituent) R2 (Piperazine Substituent) Key Structural Differences Reference
Target Compound 4-Methylphenyl 4-Chlorobenzenesulfonyl Chloro (electron-withdrawing) on sulfonyl -
1-(4-Methoxy-3-methylbenzenesulfonyl)-4-[3-(3-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazine 3-Methoxyphenyl 4-Methoxy-3-methylbenzenesulfonyl Methoxy groups (electron-donating) on both R1/R2
1-[3-(4-Ethoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methoxybenzenesulfonyl)piperazine 4-Ethoxyphenyl 4-Methoxybenzenesulfonyl Ethoxy (R1) and methoxy (R2) substituents
VAS2870 (1,3-Benzoxazol-2-yl-3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl sulfide) Benzoxazol-2-yl/benzyl - Sulfide linker instead of sulfonyl group
5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one Phenyl/4-chlorophenoxy - Oxo group at position 7; phenoxy substituent

Key Observations :

  • Core Modifications : VAS2870 replaces the sulfonyl group with a sulfide, reducing polarity and possibly altering membrane permeability .
  • Heterocyclic Variations : The 7-oxo derivative in lacks the piperazine moiety, which may limit its interaction with receptors requiring secondary amine interactions .

Pharmacological Activity Comparison

Table 2: Reported Activities of Structural Analogs

Compound Class Biological Activity Target Compound (Hypothesized) Reference
Triazolo[4,5-d]pyrimidines Antiplatelet (IC50: 0.5–2.0 μM), antibacterial Likely antiplatelet/antimicrobial
VAS2870 NADPH oxidase inhibition (ROS modulation) Potential kinase/ROS modulation
Pyrazolo[1,5-a]pyrimidines Dopamine D3 receptor antagonism (Ki: <10 nM) Unlikely (structural divergence)

Key Findings :

  • Antiplatelet/Antibacterial : Analogs in with triazolo[4,5-d]pyrimidine cores exhibit dual antiplatelet and antibacterial activity, suggesting the target compound may share these properties .

Key Insights :

  • Purification Challenges : All analogs required chromatography for purification, indicating inherent solubility issues in this chemical class .
  • Yield Optimization : The use of K2CO3 in improved thiol-alkylation efficiency, a strategy applicable to the target compound’s synthesis .

Biological Activity

The compound 1-(4-chlorobenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial effects, enzyme inhibition, and potential therapeutic applications.

Chemical Structure

The structural composition of the compound includes a piperazine ring, a triazolopyrimidine moiety, and a sulfonyl group. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities:

  • Antibacterial Activity : Many derivatives of sulfonamides have shown significant antibacterial properties. For instance, compounds containing the sulfonamide group typically demonstrate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The inhibition of enzymes such as acetylcholinesterase (AChE) and urease is notable in similar compounds. For example, certain derivatives have shown strong inhibitory effects with IC50 values significantly lower than standard inhibitors .

Antibacterial Studies

In studies examining the antibacterial properties of related compounds:

  • Activity Against Bacteria : Compounds were screened against multiple bacterial strains. The results indicated that certain derivatives displayed strong activity against Bacillus subtilis with IC50 values ranging from 0.63 µM to 6.28 µM .
Compound IDBacterial StrainIC50 (µM)
7lSalmonella typhi2.14
7mBacillus subtilis0.63
7nOther strains2.17
.........

Enzyme Inhibition

The compound's potential as an enzyme inhibitor was evaluated:

  • Acetylcholinesterase Inhibition : Some derivatives exhibited significant inhibition against AChE, which is crucial for treating neurological disorders.
  • Urease Inhibition : The compound showed promising results in inhibiting urease, with effective concentrations reported .

Case Studies

Recent case studies have highlighted the biological efficacy of similar compounds:

  • Study on Sulfonamide Derivatives : A study focused on synthesizing various sulfonamide derivatives demonstrated their effectiveness as antibacterial agents and enzyme inhibitors. Compounds were evaluated for their binding interactions with bovine serum albumin (BSA), indicating their pharmacological potential .
  • Clinical Trials : Ongoing clinical trials are assessing the efficacy of related sulfonamide compounds in treating conditions like diabetes and cancer due to their diverse biological activities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorobenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(4-chlorobenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

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